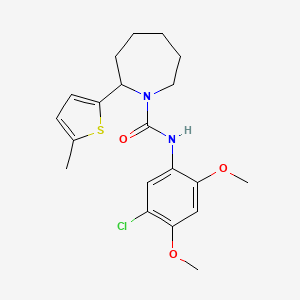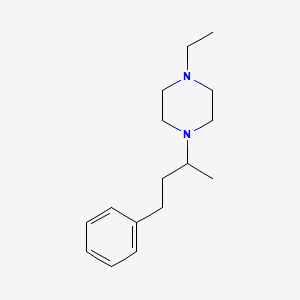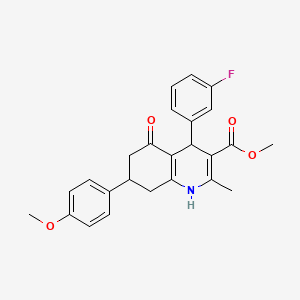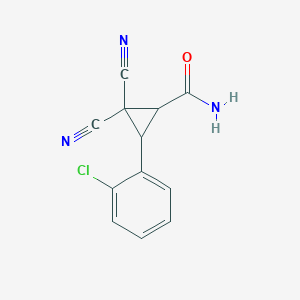
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, also known as CTAP, is a selective antagonist of the mu-opioid receptor. This compound has been extensively studied for its potential use in treating opioid addiction and pain management.
Wirkmechanismus
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide acts as a selective antagonist of the mu-opioid receptor, which is responsible for the analgesic and rewarding effects of opioids. By blocking the mu-opioid receptor, N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide prevents the activation of the reward pathway in the brain, reducing the reinforcing effects of opioids. N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide also reduces the analgesic effects of opioids, making it a potential treatment for opioid-induced hyperalgesia.
Biochemical and Physiological Effects
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been shown to have a low toxicity profile and does not produce any significant side effects in animal models. It does not produce any respiratory depression, which is a common side effect of opioids. N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has also been shown to be effective in reducing opioid withdrawal symptoms in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has several advantages for lab experiments. It is a selective antagonist of the mu-opioid receptor, which allows for the study of the specific effects of this receptor in opioid addiction and pain management. N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide also has a low toxicity profile, which allows for the use of higher doses in animal models. However, N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has a short half-life, which limits its use in long-term studies.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide. One area of research is the development of more potent and selective mu-opioid receptor antagonists. Another area of research is the study of the effects of N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide on other neurotransmitter systems, such as the dopamine and serotonin systems. N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide may also have potential as a treatment for other substance use disorders, such as cocaine and alcohol addiction. Finally, the development of N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide analogs with longer half-lives may allow for the study of its effects in long-term animal models.
Synthesemethoden
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide can be synthesized by the reaction of 5-chloro-2,4-dimethoxybenzoic acid with 2-thiophenemethanamine in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then reacted with 5-methyl-2-thiophenecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole to yield N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been extensively studied for its potential use in treating opioid addiction and pain management. It has been shown to be effective in reducing the rewarding effects of opioids and preventing relapse in animal models of addiction. N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has also been shown to be effective in reducing pain without the development of tolerance in animal models.
Eigenschaften
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c1-13-8-9-19(27-13)16-7-5-4-6-10-23(16)20(24)22-15-11-14(21)17(25-2)12-18(15)26-3/h8-9,11-12,16H,4-7,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMCKICSDKAVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089741.png)
![4-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate](/img/structure/B5089747.png)
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-{[4-(ethoxycarbonyl)phenyl]amino}-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5089748.png)

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5089757.png)
![2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B5089775.png)
![1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene](/img/structure/B5089783.png)
![1-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5089794.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B5089802.png)
![{1-[1-(2-methoxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B5089805.png)


![N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5089833.png)
